2-phenoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide
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Overview
Description
2-Phenoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide is a synthetic organic compound that features a piperidine ring substituted with a trifluoroethyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using reagents such as 2,2,2-trifluoroethyl bromide.
Attachment of the Phenoxy Group: The phenoxy group can be attached through etherification reactions using phenol derivatives.
Formation of the Amide Bond: The final step involves the formation of the amide bond through condensation reactions between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-Phenoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide: Similar structure with an acetamide group instead of a propanamide group.
2-Phenoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}butanamide: Similar structure with a butanamide group instead of a propanamide group.
2-Phenoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide: Similar structure with a benzamide group instead of a propanamide group.
Uniqueness
The uniqueness of 2-phenoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoroethyl group enhances its lipophilicity and metabolic stability, while the phenoxy group contributes to its aromatic character and potential interactions with biological targets.
Properties
IUPAC Name |
2-phenoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-13(24-15-5-3-2-4-6-15)16(23)21-11-14-7-9-22(10-8-14)12-17(18,19)20/h2-6,13-14H,7-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYDSAUZMMXNCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)CC(F)(F)F)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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